Differential Kinase Hinge-Binding Geometry: 2H vs. 1H Tautomer
The 6-oxo substitution stabilizes the 2H-tautomer of the pyrazolo[3,4-b]pyridine core. Computational docking studies have shown that the 2H-tautomer presents the N7 nitrogen as a hydrogen bond acceptor to the kinase hinge, while the 1H-tautomer (common in des-6-oxo analogs) uses the N2 nitrogen, resulting in a shift of the entire scaffold's binding orientation [1]. This fundamental difference in the hydrogen-bonding pattern is a key differentiator from 3-amino-1H-pyrazolo[3,4-b]pyridine, which exclusively adopts the 1H-tautomer.
| Evidence Dimension | Predominant tautomeric state and key hinge-binding atom |
|---|---|
| Target Compound Data | 2H-tautomer; N7 as hinge acceptor |
| Comparator Or Baseline | 3-Amino-1H-pyrazolo[3,4-b]pyridine (CAS 6752-16-5): 1H-tautomer; N2 as hinge acceptor |
| Quantified Difference | Qualitative difference in binding vector orientation (computationally predicted, not quantified by IC50 shift) |
| Conditions | Computational docking studies on kinase ATP-binding sites (context: class-level analysis) [1] |
Why This Matters
For procurement, selecting the 2H-tautomer stabilized scaffold ensures exploration of a distinct chemical space, as the alternative binding mode can lead to activity against different kinase targets or selectivity profiles.
- [1] Donaire-Arias, A. et al. (2022). 'The 1H- and 2H-tautomers of pyrazolo[3,4-b]pyridines: A review of their biomedical applications.' European Journal of Medicinal Chemistry, 238, 114452. View Source
